molecular formula C20H32O10 B122512 Dai-tunicamine CAS No. 142010-67-1

Dai-tunicamine

Cat. No.: B122512
CAS No.: 142010-67-1
M. Wt: 432.5 g/mol
InChI Key: DCBBUGKPMCTVKE-UHFFFAOYSA-N
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Description

Dai-tunicamine (CAS No. 102562-86-7) is a synthetic organic compound with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. Its synthesis involves hydrogenation under controlled pressure (60 psi) using 10% palladium on carbon as a catalyst, followed by purification via silica gel chromatography .

Properties

CAS No.

142010-67-1

Molecular Formula

C20H32O10

Molecular Weight

432.5 g/mol

IUPAC Name

5-[1,2-dihydroxy-3-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)propyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C20H32O10/c1-18(2)25-11(8-21)13(26-18)12(23)9(22)7-10-14-15(28-19(3,4)27-14)16-17(24-10)30-20(5,6)29-16/h8-17,22-23H,7H2,1-6H3

InChI Key

DCBBUGKPMCTVKE-UHFFFAOYSA-N

SMILES

CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C

Canonical SMILES

CC1(OC(C(O1)C(C(CC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)O)O)C=O)C

Synonyms

5-C-(6-deoxy-1,2-3,4-di-O-isopropylidene-D-galactopyranos-6-yl)-2,3-O-isopropylidene-D-pentofuranose
DAI-tunicamine
deaminotri-O-isopropylidene tunicamine

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Structural Similarities: this compound and 4-(Aminomethyl)benzamide hydrochloride both feature amide bonds and aromatic systems, enabling hydrogen bonding and π-π interactions critical for molecular recognition .

Physicochemical Differences: this compound’s solubility (13,600 mg/mL) exceeds that of diphenylamine analogs, which are typically lipophilic . This property aligns it with hydrophilic intermediates used in aqueous-phase reactions.

Functional Implications: Unlike NSAIDs (e.g., tofenamic acid), this compound’s lack of cyclooxygenase inhibition limits its direct therapeutic use but enhances its safety profile as a scaffold .

Research and Regulatory Considerations

  • Quality Control : Regulatory guidelines emphasize comparing molecular weight distribution , optical purity , and spectroscopic fingerprints (e.g., NMR, IR) for structurally similar compounds to ensure equivalence in generics .
  • Safety Profiling : this compound’s structural resemblance to benzamide derivatives necessitates evaluations for shared degradation products or metabolic pathways, as per ICH guidelines .
  • Synthetic Advantages : The compound’s straightforward synthesis (e.g., room-temperature hydrogenation) offers cost and scalability benefits over complex analogs like thyroxine derivatives .

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